molecular formula C11H13NO2 B12103609 2-Methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid

2-Methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid

Cat. No.: B12103609
M. Wt: 191.23 g/mol
InChI Key: VGQMQYBEZDGNSS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid can be achieved through several methods. One common approach is the Pictet-Spengler reaction, which involves the condensation of an amino acid with an aldehyde or ketone . Another method is the Bischler-Napieralski reaction, which involves the cyclization of a β-phenylethylamine derivative . These reactions typically require acidic conditions and elevated temperatures to proceed efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Mechanism of Action

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

2-methyl-3,4-dihydro-1H-isoquinoline-7-carboxylic acid

InChI

InChI=1S/C11H13NO2/c1-12-5-4-8-2-3-9(11(13)14)6-10(8)7-12/h2-3,6H,4-5,7H2,1H3,(H,13,14)

InChI Key

VGQMQYBEZDGNSS-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C1)C=C(C=C2)C(=O)O

Origin of Product

United States

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